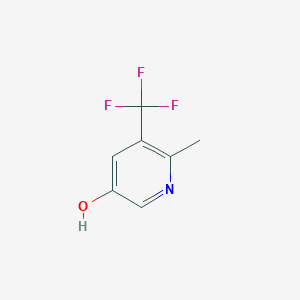
6-Methyl-5-(trifluoromethyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is a heterocyclic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process and ensure the purity of the final product .
化学反应分析
Types of Reactions
6-Methyl-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyridine ring .
科学研究应用
6-Methyl-5-(trifluoromethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
Similar Compounds
- 5-Methyl-6-(trifluoromethyl)pyridin-3-ol
- 6-(Trifluoromethyl)pyridin-3-ol
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
生物活性
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, allowing for significant interactions with biological targets. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties based on recent studies.
The molecular structure of this compound can be described as follows:
- Molecular Formula : C7H6F3N1O
- Molecular Weight : 179.13 g/mol
The trifluoromethyl group (−CF3) is known to influence the compound's chemical behavior, enhancing its interaction with biological membranes and proteins due to increased hydrophobicity and potential for hydrogen bonding through the hydroxyl group.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial and antifungal activities. For instance, the presence of the trifluoromethyl group has been linked to enhanced antibacterial efficacy. In a study evaluating various pyridine derivatives, compounds with −CF3 groups showed improved inhibitory effects against several bacterial strains compared to their non-fluorinated counterparts .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/ml |
| 4-Methyl-6-(trifluoromethyl)pyridin-3-ol | S. aureus | 8 µg/ml |
| 5-Chloro-2-nitropyridin-3-ol | P. aeruginosa | 12 µg/ml |
Anticancer Activity
In vitro studies have demonstrated that certain trifluoromethylated pyridine derivatives exhibit notable anticancer properties. For example, a series of derivatives were synthesized and tested against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that compounds containing the trifluoromethyl group displayed cytotoxic effects with IC50 values significantly lower than those of non-fluorinated analogs .
Table 2: Anticancer Activity of Trifluoromethylated Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A375 | 25 |
| Other derivatives | DU145 | 30 |
| MCF-7 | 28 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the enhanced lipophilicity due to the trifluoromethyl group allows for better membrane penetration, facilitating greater bioavailability and efficacy .
Case Studies
- Burkholderia sp. MAK1 Bioconversion Study : A study involving whole-cell biotransformation using Burkholderia sp. MAK1 demonstrated that certain pyridine derivatives could be converted into hydroxylated products with potential antimicrobial properties. The study showed that compounds containing hydroxyl or trifluoromethyl groups were effectively catabolized by the bacteria, indicating their metabolic viability .
- Cytotoxicity Evaluation : A comprehensive evaluation of various trifluoromethylated compounds revealed that those with structural similarities to this compound exhibited significant cytotoxicity across multiple cancer cell lines. The data suggested that structural modifications could enhance selectivity towards cancerous cells while minimizing effects on normal cells .
属性
分子式 |
C7H6F3NO |
|---|---|
分子量 |
177.12 g/mol |
IUPAC 名称 |
6-methyl-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c1-4-6(7(8,9)10)2-5(12)3-11-4/h2-3,12H,1H3 |
InChI 键 |
FAZJKAPRDRBXAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=N1)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















